

A Technical Guide to Research-Grade Vinyl Octanoate for Scientific Applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Vinyl octanoate**

Cat. No.: **B1583061**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide serves as a comprehensive resource for the procurement, handling, and application of research-grade **vinyl octanoate**. This monomer is increasingly utilized in various scientific fields, from enzymatic synthesis to polymer chemistry, owing to its utility as an acyl donor and a building block for novel materials. This document provides detailed information on its chemical and physical properties, commercial availability, and established experimental protocols.

Core Properties and Specifications of Vinyl Octanoate

Vinyl octanoate, also known as vinyl caprylate, is the ester of octanoic acid and vinyl alcohol. Its chemical structure facilitates its use in a variety of chemical transformations. For research and development purposes, it is crucial to source high-purity **vinyl octanoate**. The following table summarizes the key quantitative data for research-grade **vinyl octanoate** available from commercial suppliers.

Property	Value	Reference
Chemical Formula	C ₁₀ H ₁₈ O ₂	--INVALID-LINK--, --INVALID-LINK--
Molecular Weight	170.25 g/mol	--INVALID-LINK--, --INVALID-LINK--
CAS Number	818-44-0	--INVALID-LINK--, --INVALID-LINK--
Appearance	Colorless to almost colorless clear liquid	--INVALID-LINK--
Purity (by GC)	≥98% to >99.0%	--INVALID-LINK--, --INVALID-LINK--
Boiling Point	79-80 °C at 7 mmHg, 135 °C at 100 mmHg	--INVALID-LINK--, --INVALID-LINK--
Flash Point	75 °C	--INVALID-LINK--
Density	0.88 g/cm ³	--INVALID-LINK--
Refractive Index	1.4290-1.4310	--INVALID-LINK--
Solubility	Soluble in methanol	--INVALID-LINK--
Stabilizer	Typically stabilized with MEHQ (Monomethyl ether hydroquinone)	--INVALID-LINK--, --INVALID-LINK--

Commercial Suppliers of Research-Grade Vinyl Octanoate

A number of chemical suppliers provide research-grade **vinyl octanoate**. When selecting a supplier, researchers should consider the purity, available analytical data (such as a Certificate of Analysis), and the provided stabilizer.

- TCI America: Offers vinyl n-octanoate with a purity of >99.0% (GC), stabilized with MEHQ.

- Santa Cruz Biotechnology: Provides vinyl n-octanoate for biochemical and proteomics research.[\[1\]](#)
- Fisher Scientific: Distributes TCI America's vinyl n-octanoate.
- Elex Biotech LLC: Supplies vinyl ester monomers, including **vinyl octanoate**, for various applications.
- Capot Chemical: Offers **vinyl octanoate** with a purity of not less than 98%.
- LookChem and PINPOOLS: These platforms list multiple suppliers of **vinyl octanoate**.

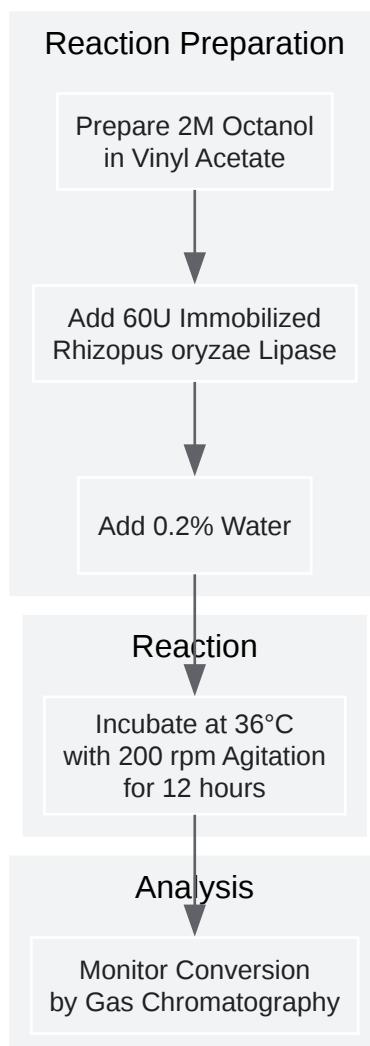
It is recommended to request a lot-specific Certificate of Analysis (CoA) from the supplier to obtain detailed information on impurities and exact purity.

Experimental Protocols Utilizing Vinyl Octanoate

Vinyl octanoate is a versatile reagent in several research applications, particularly as an acyl donor in enzyme-catalyzed reactions and as a monomer in polymerization.

Lipase-Catalyzed Synthesis of Flavor Esters

Vinyl octanoate is an effective acyl donor for the synthesis of flavor esters due to the irreversible tautomerization of the vinyl alcohol byproduct to acetaldehyde.[\[2\]](#) This drives the reaction forward, leading to high conversion rates.


Experimental Protocol: Synthesis of Octyl Acetate

This protocol is adapted from a study on the solvent-free synthesis of flavor esters using immobilized lipase.[\[3\]](#)[\[4\]](#)

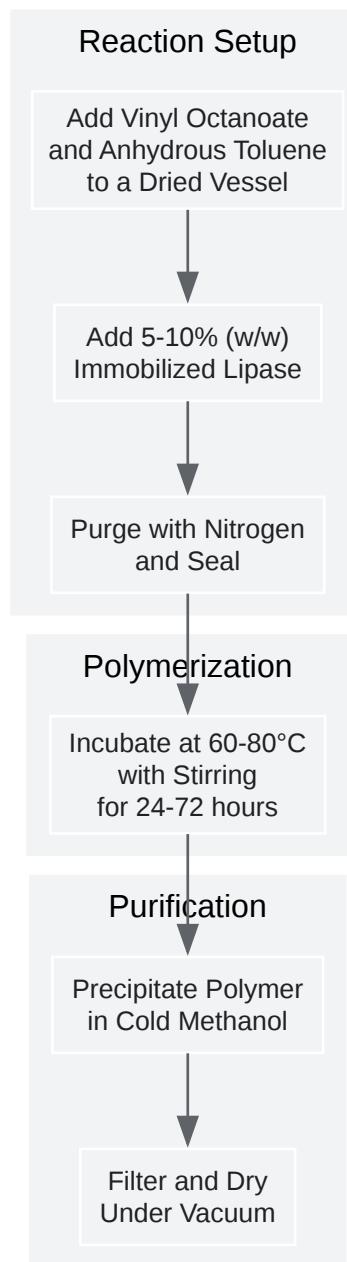
- Reaction Setup: In a screw-capped vial, prepare a 3 mL reaction mixture containing 2 M octanol in vinyl acetate (vinyl acetate serves as the acyl donor and the solvent).
- Enzyme Addition: Add 60 units of immobilized *Rhizopus oryzae* lipase to the mixture.
- Water Content: Add 0.2% (v/v) water to the reaction mixture.

- Incubation: Incubate the vial at 36°C with agitation at 200 rpm for 12 hours.
- Monitoring and Analysis: Monitor the reaction progress by gas chromatography (GC) to determine the molar conversion to octyl acetate.

Workflow for Lipase-Catalyzed Synthesis of Octyl Acetate

[Click to download full resolution via product page](#)

Workflow for lipase-catalyzed synthesis of octyl acetate.


Enzymatic Polymerization of Vinyl Esters

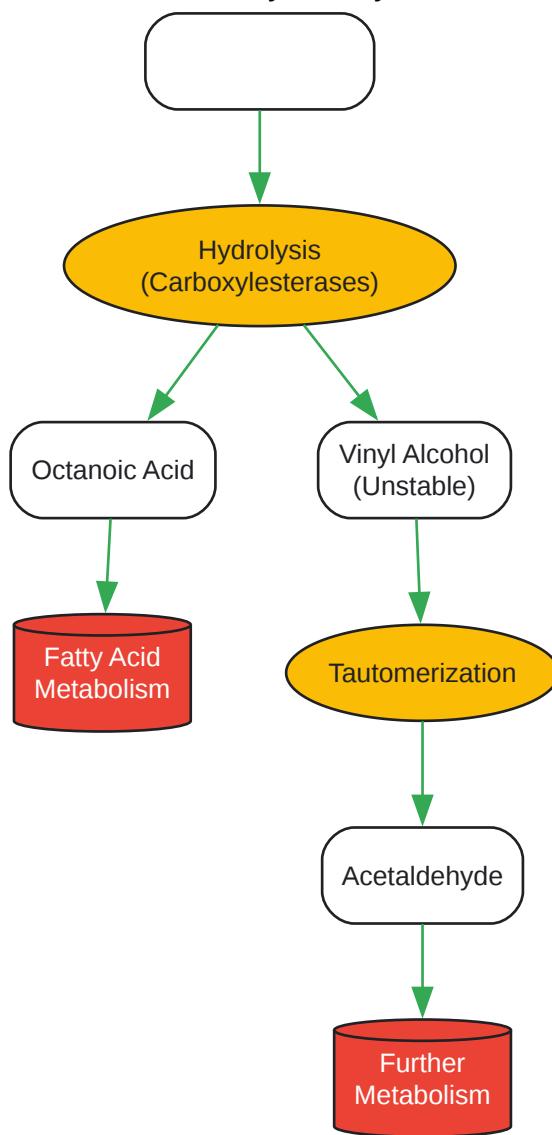
Vinyl octanoate can be used to synthesize biodegradable polymers. The following is a general protocol for the lipase-catalyzed synthesis of poly(vinyl oleate), which can be adapted for **vinyl octanoate**.

Experimental Protocol: Lipase-Catalyzed Synthesis of Poly(**vinyl octanoate**)

- Reaction Setup: To a dried reaction vessel, add **vinyl octanoate** and anhydrous toluene.
- Enzyme Addition: Add an immobilized lipase, such as Novozym 435 (*Candida antarctica* lipase B), to the reaction mixture (typically 5-10% by weight of the monomer).
- Inert Atmosphere: Purge the vessel with nitrogen gas and seal it.
- Incubation: Place the reaction vessel in an oil bath preheated to 60-80°C and stir the mixture.
- Reaction Time: Allow the reaction to proceed for 24-72 hours.
- Polymer Precipitation: Stop the reaction and precipitate the polymer in cold methanol.
- Purification: Filter the polymer and dry it under a vacuum.

Workflow for Enzymatic Polymerization of Vinyl Octanoate

[Click to download full resolution via product page](#)Workflow for enzymatic polymerization of **vinyl octanoate**.


Biological Significance and Metabolism

Direct research on the signaling pathways of intact **vinyl octanoate** is limited. However, its biological effects can be inferred from its hydrolysis products: octanoic acid and vinyl alcohol (which rapidly tautomerizes to acetaldehyde).

Metabolism of Vinyl Esters

Vinyl esters are rapidly hydrolyzed by carboxylesterases in the body to yield a carboxylic acid and acetaldehyde. Acetaldehyde is then further metabolized. The octanoic acid produced from the hydrolysis of **vinyl octanoate** enters the fatty acid metabolism pathways.

Metabolic Pathway of Vinyl Octanoate

[Click to download full resolution via product page](#)

Metabolic pathway of **vinyl octanoate**.

Potential Toxicological Effects of Metabolites

The toxicity of **vinyl octanoate** is primarily associated with its hydrolysis products.

- Acetaldehyde: Is a known toxic compound and is classified as a carcinogen. Its effects are well-documented.
- Octanoic Acid: Accumulation of octanoic acid can lead to cellular toxicity. In vitro studies have shown that octanoic acid can impair mitochondrial function by inhibiting the respiratory chain and can induce oxidative stress in liver and skeletal muscle cells. This is particularly relevant in the context of medium-chain acyl-CoA dehydrogenase deficiency (MCADD), a metabolic disorder where octanoic acid accumulates.

Researchers using **vinyl octanoate**, especially in biological systems or applications where degradation may occur, should be aware of the potential effects of these metabolites.

Conclusion

Research-grade **vinyl octanoate** is a valuable chemical for a range of applications in synthetic and materials science. Its properties as an efficient acyl donor in enzymatic reactions and as a monomer for creating functional polymers make it a subject of ongoing research. When using this compound, careful consideration of its purity, handling, and the biological implications of its metabolic byproducts is essential for reproducible and safe scientific investigation. This guide provides a foundational understanding to support researchers in their work with **vinyl octanoate**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. scbt.com [scbt.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Solvent-Free Synthesis of Flavour Esters through Immobilized Lipase Mediated Transesterification - PMC [pmc.ncbi.nlm.nih.gov]

- To cite this document: BenchChem. [A Technical Guide to Research-Grade Vinyl Octanoate for Scientific Applications]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1583061#commercial-suppliers-of-research-grade-vinyl-octanoate\]](https://www.benchchem.com/product/b1583061#commercial-suppliers-of-research-grade-vinyl-octanoate)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com